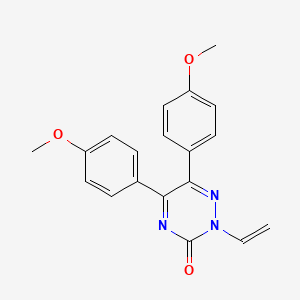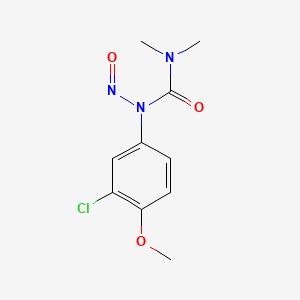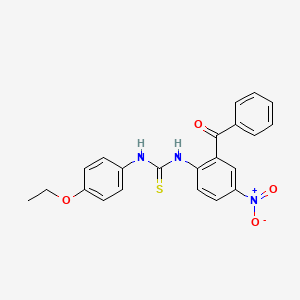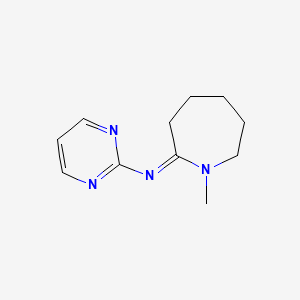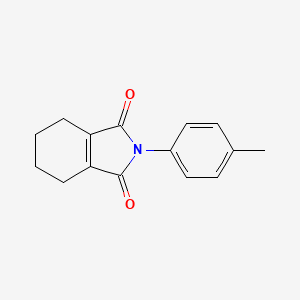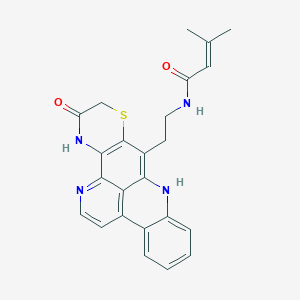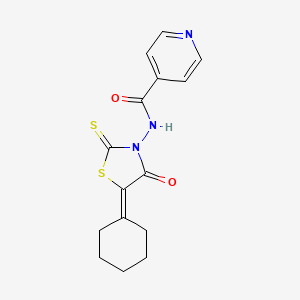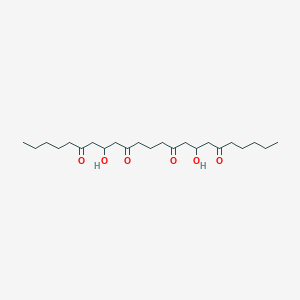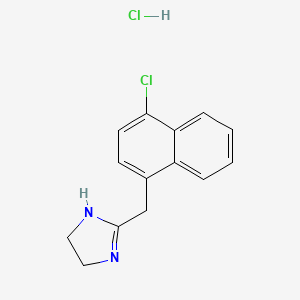
Clonazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clonazoline hydrochloride is a chemical compound with the molecular formula C14H13ClN2.ClH. It is an imidazoline sympathomimetic and acts as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor. The compound was marketed in Italy in combination with Fluocinolone under the tradename Localyn .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clonazoline hydrochloride involves the reaction of 4-chloronaphthalene with imidazole. The process typically includes the following steps:
Formation of the Intermediate: 4-chloronaphthalene is reacted with formaldehyde and ammonia to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with imidazole to form clonazoline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Clonazoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazoline derivatives.
Substitution: Formation of substituted imidazoline compounds.
Scientific Research Applications
Clonazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on alpha-adrenoreceptors and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects in treating nasal congestion and other conditions.
Industry: Utilized in the formulation of nasal sprays and other pharmaceutical products.
Mechanism of Action
Clonazoline hydrochloride exerts its effects by acting as an alpha-adrenoreceptor agonist. It binds to alpha-adrenoreceptors on the surface of cells, leading to vasoconstriction and reduced blood flow in the nasal passages. This mechanism helps alleviate nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Clonidine: Another imidazoline derivative that acts as a central alpha-2 adrenergic agonist.
Oxymetazoline: A nasal decongestant that also acts on alpha-adrenoreceptors.
Naphazoline: Used in eye drops and nasal sprays for its vasoconstrictive properties.
Uniqueness of Clonazoline Hydrochloride: this compound is unique due to its specific binding affinity for alpha-adrenoreceptors and its dual role as a nasal decongestant and vasoconstrictor. Unlike clonidine, which primarily affects the central nervous system, this compound exerts its effects peripherally, making it suitable for topical applications .
Properties
CAS No. |
23593-08-0 |
|---|---|
Molecular Formula |
C14H14Cl2N2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H13ClN2.ClH/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13;/h1-6H,7-9H2,(H,16,17);1H |
InChI Key |
JOJMOKBPTKPWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



